Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.2 g/molThis compound is a useful research chemical, particularly in the preparation of substituted cyclopropylphosphonates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture can be synthesized through various synthetic routes. One common method involves the reaction of 3-methyl-2-pentenoic acid with cyanide ion in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of 3-methyl-2-pentenoic acid.
Reduction: Formation of 2-amino-3-methyl-2-pentenoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including substituted cyclopropylphosphonates.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the double bond allows for various addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-Cyano-3-methyl-2-pentenoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-methyl-2-pentenoate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Ethyl 2-methyl-2-pentenoate: Similar structure but with different substituents on the double bond.
Uniqueness
Methyl 2-Cyano-3-methyl-2-pentenoate E/Z conformers Mixture is unique due to the presence of both the cyano group and the double bond, which provide a versatile platform for various chemical transformations. This makes it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
102363-72-4 |
---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
methyl (E)-2-cyano-3-methylpent-2-enoate |
InChI |
InChI=1S/C8H11NO2/c1-4-6(2)7(5-9)8(10)11-3/h4H2,1-3H3/b7-6+ |
InChI-Schlüssel |
YFTKFYMUKUWANJ-VOTSOKGWSA-N |
Isomerische SMILES |
CC/C(=C(\C#N)/C(=O)OC)/C |
Kanonische SMILES |
CCC(=C(C#N)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.